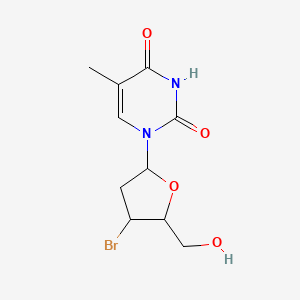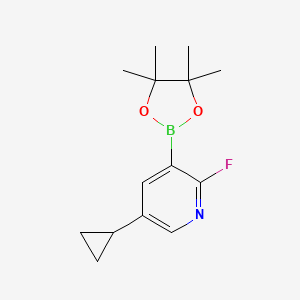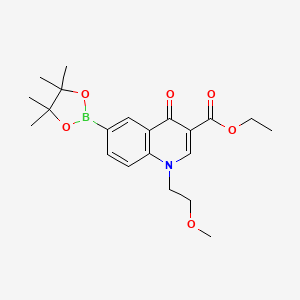
Benzenemethanol, 4-chloro-3-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-chloro-3-(1-methylethoxy)-: is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a chlorine atom at the fourth position and a 1-methylethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzenemethanol, 4-chloro-3-(1-methylethoxy)- typically begins with benzenemethanol as the core structure.
Etherification: The 1-methylethoxy group can be introduced through an etherification reaction. This involves reacting the hydroxyl group of benzenemethanol with an appropriate alkylating agent, such as 1-chloro-2-propanol, in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanol, 4-chloro-3-(1-methylethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of the corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-chloro-3-(1-methylethoxy)benzaldehyde or 4-chloro-3-(1-methylethoxy)benzoic acid.
Reduction: Formation of 4-chloro-3-(1-methylethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-chloro-3-(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Benzenemethanol: The parent compound without the chlorine and 1-methylethoxy substitutions.
4-Chlorobenzenemethanol: Similar structure but lacks the 1-methylethoxy group.
3-(1-Methylethoxy)benzenemethanol: Similar structure but lacks the chlorine atom.
Uniqueness:
- The presence of both the chlorine atom and the 1-methylethoxy group in Benzenemethanol, 4-chloro-3-(1-methylethoxy)- imparts unique chemical properties, such as altered reactivity and potential biological activity, distinguishing it from its analogs.
Properties
CAS No. |
1379322-57-2 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(4-chloro-3-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
GNQKSGJKUZOCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(6-Aminopurin-9-yl)-4-[3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonooxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12095620.png)





![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)


![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)

